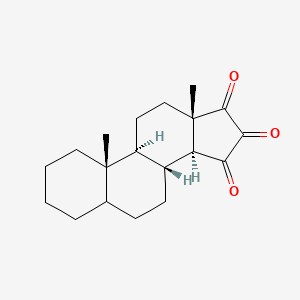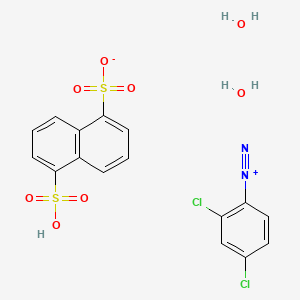
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is a diazonium salt with significant applications in histology and hematology. It is primarily used in the spectrophotometric detection of total bilirubin in serum . The compound is known for its faint yellow color and has a melting point of 195°C (dec.) .
Preparation Methods
The synthesis of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidity, and various nucleophiles for substitution reactions. Major products formed include azo dyes and substituted aromatic compounds.
Scientific Research Applications
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is widely used in scientific research due to its ability to form stable diazonium salts. Some of its applications include:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin levels in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in coupling reactions to produce azo dyes, where the diazonium ion couples with an aromatic compound to form a colored product .
Comparison with Similar Compounds
Similar compounds to 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate include other diazonium salts such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
What sets this compound apart is its specific application in bilirubin detection and its stability in aqueous solutions, making it particularly useful in diagnostic assays .
Properties
Molecular Formula |
C16H14Cl2N2O8S2 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;2*1H2/q;+1;;/p-1 |
InChI Key |
UBPLTEPGJISTTB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
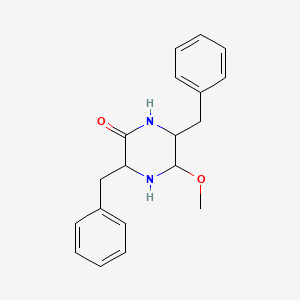
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
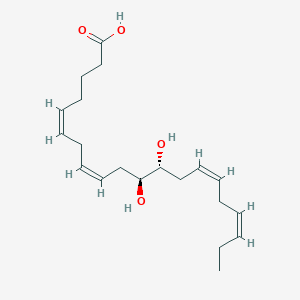

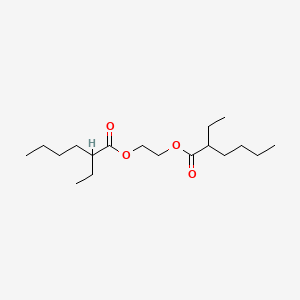

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)



![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
